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Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzylamine

Cat. No.: B1466819

An In-depth Guide to the Spectroscopic Comparison of 3-Bromo-4-chlorobenzylamine and Its
Regioisomers

Introduction: The Critical Role of Regioisomer
Characterization

In the landscape of pharmaceutical research and drug development, the precise structural
characterization of active pharmaceutical ingredients (APIs) and their intermediates is not
merely a regulatory formality but a cornerstone of safety and efficacy. Regioisomers—
molecules that share the same molecular formula but differ in the spatial arrangement of
substituents on a core structure—can exhibit vastly different pharmacological, toxicological,
and metabolic profiles. The synthesis of substituted aromatic compounds, such as 3-Bromo-4-
chlorobenzylamine, often yields a mixture of regioisomers. Consequently, robust analytical
methodologies capable of unambiguously distinguishing these closely related structures are
indispensable.

This technical guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-
chlorobenzylamine and three of its key regioisomers: 4-Bromo-3-chlorobenzylamine, 2-
Bromo-5-chlorobenzylamine, and 5-Bromo-2-chlorobenzylamine. We will delve into the
practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)
to build a self-validating framework for the positive identification of each isomer. The insights
presented herein are tailored for researchers, analytical scientists, and process chemists who
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require a deep, functional understanding of how subtle structural changes manifest in distinct
spectroscopic signatures.

The Isomers in Focus: Molecular Structures

The four benzylamine derivatives under investigation possess the same constituent atoms but
differ in the placement of the bromine and chlorine substituents on the aromatic ring. This
seemingly minor variation has profound effects on the electronic environment of every atom in
the molecule, providing the basis for their spectroscopic differentiation.

3-Bromo-4-chlorobenzylamine 4-Bromo-3-chlorobenzylamine H 2-Bromo-5-chlorobenzylamine 5-Bromo-2-chlorobenzylamine
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Caption: Molecular structures of the four regioisomers of bromo-chloro-benzylamine.

General Experimental Workflow

A unified and systematic approach to sample analysis is critical for generating reproducible and
comparable data. The following workflow represents a robust methodology for the
spectroscopic characterization of the benzylamine isomers.
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Spectroscoy pic Analysis

1H & 13C NMR | Bruker 400 MHz Spectrometer

Data Processing & Interpretation

Sample Preparation

| ‘ Weigh 5-25 mg of Isomer Sample ‘
| [Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCIs for NMR) or Volaile Solvent (e.g., Methanol for MS/IR)|

FT-IR | Thermo Scientific iS10 Spectrometer (ATR)

ESI-MS | Finnigan LCQ Spectrometer

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of benzylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technigue for elucidating the precise
connectivity of atoms in a molecule. By probing the magnetic environments of *H and 13C
nuclei, we can map out the unique electronic landscape of each isomer.

Causality Behind Experimental Choices

The choice of a deuterated solvent like chloroform-d (CDCIs) is standard for small organic
molecules as it provides a strong deuterium signal for the spectrometer to "lock” onto,
stabilizing the magnetic field, while its own proton signal is minimal.[1][2] A 400 MHz
spectrometer provides sufficient resolution to resolve the complex splitting patterns expected in
the aromatic region of these isomers.

Experimental Protocol: *H and **C NMR
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e Sample Preparation: Dissolve 5-25 mg of the purified benzylamine isomer in approximately
0.7 mL of CDCls.[3][4] Transfer the solution to a clean, dry 5 mm NMR tube.[1][5]

 Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock the
spectrometer on the deuterium signal of the CDCIs. Shim the magnetic field to achieve
optimal homogeneity.

» 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
Typically, 16-64 scans are sufficient.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to ensure each unique carbon appears as a singlet. A larger number of scans
(e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform.
Phase and baseline correct the resulting spectra. Calibrate the *H spectrum to the residual
CHCIs peak at 7.26 ppm and the 13C spectrum to the CDCls triplet at 77.16 ppm.

Predicted *H NMR Spectral Analysis

The key differentiating features in the *H NMR spectra will be the chemical shifts and, most
importantly, the splitting patterns (multiplicity) of the aromatic protons. The benzylic protons (-
CH2NH2) and the amine protons (-NHz) will also provide useful information.

e Benzylic and Amine Protons: The -CHz- group is expected to appear as a singlet around 3.8-
4.0 ppm. The -NHz protons will also appear as a broad singlet, typically between 1.5-2.5
ppm, the position of which can be concentration-dependent. These signals confirm the
presence of the benzylamine core but do not distinguish the isomers.

e Aromatic Protons (7.0-7.8 ppm): This region is the most diagnostic. The electron-withdrawing
effects of the halogens and the electron-donating nature of the aminomethyl group will
dictate the chemical shifts.[6] The number of distinct signals and their coupling constants (J-
values) will reveal the substitution pattern.

Table 1: Predicted *H NMR Aromatic Region Characteristics
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Isomer

Predicted Aromatic
Signals

Expected
Multiplicities and
Coupling

Rationale

3-Bromo-4-

chlorobenzylamine

H-2: Doublet (d), J =2
HzH-5: Doublet (d), J

= 8 HzH-6: Doublet of
doublets (dd), J =8, 2
Hz

H-2 is ortho to the
bromine and meta to
chlorine, showing only
small meta-coupling to
H-6. H-5 is ortho to
chlorine and meta to
bromine, showing
ortho-coupling to H-6.
H-6 is coupled to both
H-5 (ortho) and H-2

(meta).

4-Bromo-3-

chlorobenzylamine

H-2: Doublet (d), J =2
HzH-5: Doublet (d), J

= 8 HzH-6: Doublet of
doublets (dd), J =8, 2
Hz

The pattern is
identical to its isomer
above. Differentiation
requires 3C NMR or
2D-NMR (NOESY) to
correlate protons to

the benzyl group.

2-Bromo-5-

chlorobenzylamine

H-3: Doublet (d), J=8
HzH-4: Doublet of
doublets (dd), J = 8,
2.5 HzH-6: Doublet
(d),J=25Hz

H-6 is meta-coupled
to H-4. H-3 is ortho-
coupled to H-4. H-4 is
coupled to both H-3
(ortho) and H-6
(meta). The bromine
at position 2 will cause
a significant downfield
shift for the adjacent
H-3.

5-Bromo-2-

chlorobenzylamine

H-3: Doublet (d), J =
8.5 HzH-4: Doublet of
doublets (dd), J = 8.5,

The pattern is very
similar to the 2-
Bromo-5-chloro

isomer. However, the
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2.5 HzH-6: Doublet chemical shifts will

(d),J=25Hz differ due to the
swapped halogen
positions. The chlorine
at position 2 will have
a less pronounced
downfield shifting
effect on H-3

compared to bromine.

Predicted **C NMR Spectral Analysis

13C NMR provides complementary information. Each unique carbon atom will produce a distinct
signal. The number of aromatic signals and the chemical shifts of the halogen-bearing carbons

are highly informative.

Table 2: Predicted 13C NMR Aromatic Region Characteristics

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Isomer

No. of Aromatic Signals

Key Differentiating
Features

3-Bromo-4-chlorobenzylamine

Two signals for carbons
directly attached to halogens.
The C-Br signal will be at a
lower chemical shift (more
shielded, ~122 ppm) than the
C-Cl signal (~132 ppm).

4-Bromo-3-chlorobenzylamine

Similar to the above, but the
precise chemical shifts of all
aromatic carbons will differ
slightly due to the altered

electronic distribution.

2-Bromo-5-chlorobenzylamine

The C-1 carbon (attached to
CH2zNH:2) will be significantly
influenced by the ortho-
bromine, likely shifting it
downfield compared to the

other isomers.

5-Bromo-2-chlorobenzylamine

The C-1 carbon will be
influenced by the ortho-
chlorine, which has a different
electronic effect than bromine,
leading to a distinct chemical
shift for C-1.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Probing Functional Groups and Substitution

Patterns

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule. While all isomers share the same functional groups, the substitution

pattern on the aromatic ring gives rise to a unique "“fingerprint" region.
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Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal
sample preparation and is suitable for both liquids and solids.[7] A background scan is collected
first to subtract the spectral contributions of the atmosphere (COz, H20) and the ATR crystal,
ensuring the resulting spectrum is solely from the sample.[8]

Experimental Protocol: FT-IR

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Use a solvent like isopropanol or acetone and wipe dry.[7]

o Background Collection: Start the acquisition software (e.g., OMNIC).[7] Collect a background
spectrum with nothing on the crystal. This scan should be run for about 30-60 seconds.

o Sample Analysis: Place a small amount of the solid benzylamine isomer onto the ATR
crystal, ensuring complete coverage. Lower the pressure arm to ensure good contact.

e Spectrum Collection: Collect the sample spectrum. The instrument will automatically ratio the
sample scan against the background.

» Data Interpretation: Analyze the resulting spectrum, noting the positions, shapes, and
intensities of the absorption bands.

Spectral Analysis

Key absorptions will be common to all isomers, confirming the core structure, but the C-H out-
of-plane bending region is diagnostic for the substitution pattern.

Table 3: Key FT-IR Absorption Bands for Bromo-chloro-benzylamines
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Wavenumber (cm~?) Vibration

Significance

3400-3250 N-H stretch

A pair of medium-intensity
peaks, characteristic of a
primary amine (-NH2).[9][10]

3100-3000 Aromatic C-H stretch

Confirms the presence of an
aromatic ring.[11][12]

~2900 Aliphatic C-H stretch

Corresponds to the -CHz-
group.

1650-1580 N-H bend (scissoring)

A sharp to medium band,
confirming the primary amine.
[13]

1600-1450 C=C in-ring stretch

Multiple bands confirming the

aromatic ring.

1335-1250 Aromatic C-N stretch

Strong band indicating the
amine is attached to an

aromatic system.[9]

900-675 C-H out-of-plane (oop) bend

Highly Diagnostic. The pattern
of strong absorptions in this
region is characteristic of the
number and position of
adjacent hydrogens on the
ring. For a 1,2,4-trisubstituted
ring (like 3-Bromo-4-chloro-
and 4-Bromo-3-chloro-), a
strong band is expected
around 880-800 cm~*. For a
1,2,4-trisubstituted ring (like 2-
Bromo-5-chloro- and 5-Bromo-
2-chloro-), the pattern will be
different, often with multiple
bands. This region serves as a
unique fingerprint.[11]
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These bands are present but

can be difficult to assign
<800 C-Cl and C-Br stretch o ]

definitively as they fall in the

complex fingerprint region.[14]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues through its fragmentation pattern. Electrospray lonization (ESI) is a "soft" ionization
technique ideal for preventing premature fragmentation and clearly observing the protonated
molecular ion [M+H]*.[15][16][17]

Causality Behind Experimental Choices

ESI is chosen because it is well-suited for polar, thermally labile molecules like amines.[18] It
reliably generates a protonated molecular ion, [M+H]*, which is crucial for confirming the
molecular formula. Using a volatile solvent like methanol is necessary for efficient droplet
formation and desolvation in the ESI source.[19]

Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the sample (~10 pg/mL) in a 50:50 mixture
of methanol and water. A trace amount of formic acid can be added to promote protonation.
[19]

¢ Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer
at a low flow rate (e.g., 5-10 pL/min) using a syringe pump.

 lonization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of
charged droplets. Use a heated drying gas (nitrogen) to facilitate solvent evaporation.

o Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant m/z (mass-
to-charge ratio) range (e.g., m/z 50-300).
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e Tandem MS (MS/MS): To further differentiate isomers, isolate the [M+H]* ion (m/z
220/222/224) and subject it to collision-induced dissociation (CID). Analyze the resulting
fragment ions.

Spectral Analysis

The molecular formula for all isomers is C7H7BrCIN. The nominal mass is 219 g/mol . Due to
the presence of two isotopes for both Br (7°Br, 81Br) and ClI (3Cl, 37Cl), the molecular ion will
appear as a characteristic cluster of peaks.

e Molecular lon Cluster: The protonated molecule [M+H]* will have a complex isotopic pattern.
The most abundant peak will be for the lightest isotopes (C7Hs”°Br3>CIN*) at m/z 220. The
pattern will show:

o m/z 220: Relative abundance ~100% (7°Br, 3>Cl)
o m/z 222: Relative abundance ~130% (81Br, 35Cl and 7°Br, 3’Cl)

o m/z 224: Relative abundance ~30% (31Br, 3’Cl) This distinctive pattern confirms the
elemental composition (presence of one Br and one Cl) but does not distinguish the
isomers.

o Fragmentation (MS/MS): Differentiation relies on the fragmentation patterns. The primary
fragmentation pathway for protonated benzylamines is the loss of ammonia (NHs).[20][21]
[22]

[C7HsBrCIN]* — [C7HsBrCI]* + NHz m/z 220/222/224m/z 203/205/207

The resulting bromo-chloro-benzyl cation ([C7HsBrClI]*) is a key fragment. While this primary
fragmentation is common to all isomers, the relative abundance of this fragment and any
subsequent fragmentations (e.g., loss of HBr or HCI) may differ slightly based on the stability of
the resulting carbocation, which is influenced by the halogen positions. For example, an ortho-
halogen might participate in neighboring group effects that could alter the fragmentation
cascade compared to a meta- or para-halogen. These subtle differences in fragment ion
intensities in the MS/MS spectrum can serve as a final validation step for isomer identification.
[23]
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Conclusion: A Multi-faceted Approach to Isomer
Identification

Unambiguous differentiation of 3-Bromo-4-chlorobenzylamine and its regioisomers is a
challenging but achievable task that relies on the synergistic application of multiple
spectroscopic techniques. No single method provides a complete picture, but together they
form a robust analytical strategy.

H NMR is the primary tool, where the unique splitting patterns and chemical shifts in the
aromatic region serve as the most definitive evidence for a specific substitution pattern.

e 13C NMR complements the proton data, confirming the number of unique carbon
environments and providing insights into the electronic effects of the substituents.

» FT-IR Spectroscopy offers a rapid confirmation of functional groups and, critically, provides a
distinct fingerprint in the C-H out-of-plane bending region (900-675 cm™1) that is
characteristic of the aromatic substitution.

e Mass Spectrometry confirms the elemental composition through the unique isotopic pattern
of the molecular ion. While less definitive for isomer differentiation on its own, tandem MS
(MS/MS) can reveal subtle differences in fragmentation pathways that provide orthogonal
validation.

By systematically applying this multi-technique workflow, researchers and drug development
professionals can confidently identify and characterize these critical chemical entities, ensuring
the quality, safety, and integrity of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. depts.washington.edu [depts.washington.edu]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1466819?utm_src=pdf-body
https://www.benchchem.com/product/b1466819?utm_src=pdf-custom-synthesis
https://depts.washington.edu/eooptic/linkfiles/NMR%20sample%20preparation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
. scribd.com [scribd.com]

. organomation.com [organomation.com]

. publish.uwo.ca [publish.uwo.ca]

. ucl.ac.uk [ucl.ac.uk]

. cbic.yale.edu [cbic.yale.edu]

. mse.iastate.edu [mse.iastate.edu]

© 00 N oo o b~ w DN

. orgchemboulder.com [orgchemboulder.com]
10. wikieducator.org [wikieducator.org]
11. orgchemboulder.com [orgchemboulder.com]

12. 15.7 Spectroscopy of Aromatic Compounds — Organic Chemistry: A Tenth Edition —
OpenStax adaptation 1 [ncstate.pressbooks.pub]

13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
14. spectroscopyonline.com [spectroscopyonline.com]

15. Electrospray lonisation Mass Spectrometry: Principles and Clinical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

16. Electrospray lonization - Creative Proteomics [creative-proteomics.com]
17. phys.libretexts.org [phys.libretexts.org]

18. Electrospray lonization Mass Spectrometry: A Technique to Access the Information
beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nim.nih.gov]

19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry
Research Facility [massspec.chem.ox.ac.uk]

20. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation
of protonated benzylamines - PubMed [pubmed.ncbi.nim.nih.gov]

21. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem
mass spectrometry study and ab initio molecular orbital calculations - PubMed
[pubmed.ncbi.nim.nih.gov]

22. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
23. youtube.com [youtube.com]

To cite this document: BenchChem. [Spectroscopic comparison of 3-Bromo-4-
chlorobenzylamine and its regioisomers]. BenchChem, [2026]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://cse.umn.edu/chem/nmr-sample-preparation
https://www.scribd.com/document/537357419/nmr-sample-preparation-guidelines
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://cbic.yale.edu/sites/default/files/files/FTIR%20SOP.pdf
https://www.mse.iastate.edu/files/2018/08/FTIR-SOP-1.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://wikieducator.org/images/a/af/Chapter-20_Infrared_spectroscopy_%28Identifying_Compounds_or_ligands%29_pp_161-173.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://www.spectroscopyonline.com/view/halogenated-organic-compounds
https://pmc.ncbi.nlm.nih.gov/articles/PMC1853331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1853331/
https://www.creative-proteomics.com/support/electrospray-ionization.htm
https://phys.libretexts.org/Courses/University_of_California_Davis/Biophysics_241%3A_Membrane_Biology/06%3A_Experimental_Characterization_-_Mass_Spectrometry_and_Atomic_Force_Microscopy/6.03%3A_Electrospray_Ionization_(ESI)_Mass_Spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348530/
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://pubmed.ncbi.nlm.nih.gov/16924596/
https://pubmed.ncbi.nlm.nih.gov/16924596/
https://pubmed.ncbi.nlm.nih.gov/12939487/
https://pubmed.ncbi.nlm.nih.gov/12939487/
https://pubmed.ncbi.nlm.nih.gov/12939487/
https://researchportal.ip-paris.fr/fr/publications/fragmentation-mechanisms-of-protonated-benzylamines-electrospray-/
https://www.youtube.com/watch?v=0cYVbJ4WwGs
https://www.benchchem.com/product/b1466819#spectroscopic-comparison-of-3-bromo-4-chlorobenzylamine-and-its-regioisomers
https://www.benchchem.com/product/b1466819#spectroscopic-comparison-of-3-bromo-4-chlorobenzylamine-and-its-regioisomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
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[https://www.benchchem.com/product/b1466819#spectroscopic-comparison-of-3-bromo-4-
chlorobenzylamine-and-its-regioisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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